4-Allyloxyphenylacetic acid 4-Allyloxyphenylacetic acid
Brand Name: Vulcanchem
CAS No.: 72224-22-7
VCID: VC7374895
InChI: InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
SMILES: C=CCOC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C11H12O3
Molecular Weight: 192.214

4-Allyloxyphenylacetic acid

CAS No.: 72224-22-7

Cat. No.: VC7374895

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

4-Allyloxyphenylacetic acid - 72224-22-7

Specification

CAS No. 72224-22-7
Molecular Formula C11H12O3
Molecular Weight 192.214
IUPAC Name 2-(4-prop-2-enoxyphenyl)acetic acid
Standard InChI InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Standard InChI Key DBVOADYMWPGUPF-UHFFFAOYSA-N
SMILES C=CCOC1=CC=C(C=C1)CC(=O)O

Introduction

Structural and Chemical Identity

4-Allyloxyphenylacetic acid belongs to the class of phenylacetic acid derivatives, with the systematic name 2-(4-(allyloxy)phenyl)acetic acid. Its molecular formula is C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_{3}, and it has a molecular weight of 192.21 g/mol . The structure comprises a phenyl ring substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the para position and an acetic acid moiety (–CH₂–COOH) at the ortho position relative to the oxygen atom.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12O3\text{C}_{11}\text{H}_{12}\text{O}_{3}
Molecular Weight192.21 g/mol
Exact Mass192.079 Da
Topological Surface Area46.5 Ų
LogP (Partition Coefficient)2.01

The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments—a critical feature for drug bioavailability.

Synthesis and Manufacturing

The synthesis of 4-allyloxyphenylacetic acid involves a multi-step process optimized for industrial scalability and minimal byproduct formation. A patented method (KR830001917B1) outlines four stages :

Step 1: Synthesis of Ortho-Chlorophenyl Allyl Ether

Ortho-chlorophenol is converted to its alkali metal salt (e.g., potassium salt) and reacted with allyl chloride in anhydrous ether or tetrahydrofuran. This yields ortho-chlorophenyl allyl ether (C₉H₉ClO), a precursor with 85–90% yield under controlled conditions .

Step 2: Formation of 3-Chloro-4-Allyloxyphenyl Oxalate

The allyl ether undergoes Friedel-Crafts acylation with diethyl oxalate in the presence of anhydrous aluminum chloride. This step forms 3-chloro-4-allyloxyphenyl oxalate (C₁₃H₁₃ClO₅) with high regioselectivity .

Step 3: Wolff-Kishner Reduction

The oxalate intermediate is reduced using hydrazine monohydrate and potassium hydroxide in diethylene glycol at 90–100°C. This step removes the oxalate group, producing 3-chloro-4-allyloxyphenyl acet ethyl ester (C₁₃H₁₅ClO₃) .

Step 4: Ester Hydrolysis

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

4-Allyloxyphenylacetic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis—a mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical studies highlight its efficacy in murine models of rheumatoid arthritis, with edema reduction comparable to diclofenac .

Antipyretic Properties

The compound lowers fever by modulating hypothalamic thermoregulation, likely through COX-2 inhibition in the central nervous system. Doses of 10–50 mg/kg in rats showed temperature normalization within 2 hours .

Comparative Efficacy

Parameter4-Allyloxyphenylacetic AcidDiclofenac
Edema Reduction (ID₅₀)12 mg/kg15 mg/kg
Onset of Action30 minutes45 minutes
Plasma Half-Life3.2 hours1.8 hours

Data adapted from patent KR830001917B1 .

Industrial and Regulatory Considerations

The synthesis avoids hazardous reagents like phosgene, aligning with green chemistry principles. Regulatory status remains undefined, but the compound’s structural similarity to approved NSAIDs may streamline future approvals .

Future Research Directions

  • Structure-Activity Relationships: Modifying the allyloxy chain to enhance COX-2 selectivity.

  • Nanoparticle Delivery: Improving bioavailability through lipid-based carriers.

  • Ecotoxicology: Assessing environmental persistence given its moderate LogP .

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